2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione
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Overview
Description
2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two bromine atoms and four hydroxyl groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is used in various applications, including organic electronics and as a precursor for other chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be synthesized through the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs).
Photovoltaics: Employed in the synthesis of materials for organic solar cells.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups enable the compound to participate in redox reactions and form complexes with metal ions. The pathways involved include electron transfer and radical formation, which are crucial for its activity in organic electronics and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks bromine atoms but has similar hydroxyl groups.
2,6-Dibromoanthraquinone: Similar bromine substitution but lacks hydroxyl groups.
1,4,5,8-Tetraaminoanthracene-9,10-dione: Contains amino groups instead of hydroxyl groups.
Uniqueness
2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and properties. This combination makes it particularly useful in applications requiring specific redox behavior and functional group interactions .
Properties
CAS No. |
88318-12-1 |
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Molecular Formula |
C14H6Br2O6 |
Molecular Weight |
430.00 g/mol |
IUPAC Name |
2,6-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)8-6(18)2-4(16)12(20)10(8)13(7)21/h1-2,17-20H |
InChI Key |
QDXKSBCYPBVNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)O)O |
Origin of Product |
United States |
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